molecular formula C5H9NO4 B12872849 3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No.: B12872849
M. Wt: 147.13 g/mol
InChI Key: HWQIJWHVCBLLSU-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and several functional groups including amino, hydroxy, and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield aldehydes or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or antiviral properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one include other furan derivatives with amino and hydroxy groups, such as:

  • 3-Amino-4-hydroxyfuran-2(5H)-one
  • 3-Amino-5-hydroxymethylfuran-2(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable target for research and development.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H9NO4/c6-3-4(8)2(1-7)10-5(3)9/h2-4,7-8H,1,6H2

InChI Key

HWQIJWHVCBLLSU-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(=O)O1)N)O)O

Origin of Product

United States

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